molecular formula C14H10Cl2N4O B5399669 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole

5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole

Cat. No.: B5399669
M. Wt: 321.2 g/mol
InChI Key: IBYDSAZUMIPRPX-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole is an organic compound with a complex structure that includes a tetrazole ring, a phenyl group, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole typically involves the reaction of 2,4-dichlorophenol with chloromethyl methyl ether to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with phenyl magnesium bromide to introduce the phenyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or disrupt cellular processes by binding to specific proteins. The dichlorophenoxy moiety is known to interfere with cellular respiration and energy production, while the tetrazole ring can interact with nucleic acids and proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole
  • 5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 2-(2H-tetrazol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione
  • 3-(2H-tetrazol-5-yl)benzaldehyde

Uniqueness

5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole is unique due to its combination of a tetrazole ring and a dichlorophenoxy moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potent biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O/c15-10-6-7-13(12(16)8-10)21-9-14-17-18-19-20(14)11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYDSAZUMIPRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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